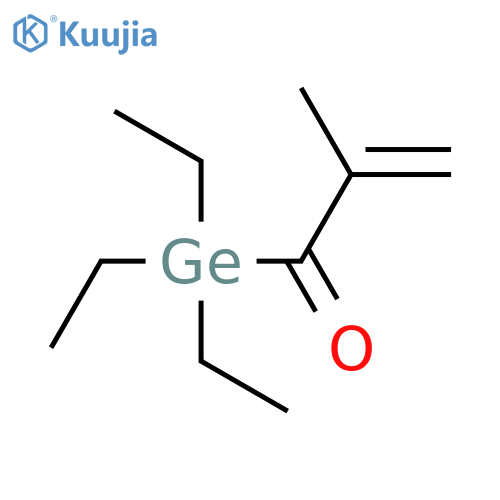Cas no 95347-64-1 (Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)-)

95347-64-1 structure
商品名:Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)-
Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)-
- METHACRYLOXYTRIETHYLGERMANE
- triethylgermyl 2-methylprop-2-enoate
- DTXSID60623557
- triethylgermyl methacrylate
- Triethyl[(2-methylacryloyl)oxy]germane
- 95347-64-1
- triethylgermanium methacrylate
- FT-0710644
- MFCD00156477
- SCHEMBL2029029
-
- インチ: InChI=1S/C10H20GeO2/c1-6-11(7-2,8-3)13-10(12)9(4)5/h4,6-8H2,1-3,5H3
- InChIKey: VCXJEVFMVWRIQL-UHFFFAOYSA-N
- ほほえんだ: CC[Ge](CC)(CC)OC(=O)C(=C)C
計算された属性
- せいみつぶんしりょう: 246.06800
- どういたいしつりょう: 246.0675076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1,144 g/cm3
- ふってん: 69-70°C 5mm
- 屈折率: 1.4564
- PSA: 26.30000
- LogP: 3.11090
Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)- セキュリティ情報
- TSCA:No
Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)- 税関データ
- 税関コード:2916140000
- 税関データ:
中国税関コード:
2916140000概要:
2916140000。メタクリレート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:80.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916140000。メタクリル酸の他のエステル。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:80.0%
Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | GEM6490-5g |
Methacryloxytriethylgermane |
95347-64-1 | 5g |
£358.00 | 2022-02-28 |
Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)- 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
95347-64-1 (Germane,triethyl(2-methyl-1-oxo-2-propen-1-yl)-) 関連製品
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
